N-(5-methylisoxazol-3-yl)-6-morpholinopyrimidine-4-carboxamide
Description
Properties
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-6-morpholin-4-ylpyrimidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O3/c1-9-6-11(17-21-9)16-13(19)10-7-12(15-8-14-10)18-2-4-20-5-3-18/h6-8H,2-5H2,1H3,(H,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKZZKVDVQIDVMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2=CC(=NC=N2)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methylisoxazol-3-yl)-6-morpholinopyrimidine-4-carboxamide typically involves multiple steps, starting with the preparation of the isoxazole ring. One common method involves the reaction of α-acetylenic γ-hydroxyaldehydes with hydroxylamine to form the isoxazole ring . The morpholine ring can be introduced through nucleophilic substitution reactions, while the pyrimidine ring is often synthesized via cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound may involve the use of catalyst-free and microwave-assisted one-pot methods to enhance efficiency and yield . These methods are designed to be scalable and environmentally friendly, making them suitable for large-scale production.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar)
The pyrimidine ring undergoes regioselective substitution at the C2 and C4 positions due to electron-withdrawing effects from the morpholine and carboxamide groups. Key findings include:
| Position | Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| C2 | Amines (e.g., morpholine) | 80°C, DMF, 12h | 2-amino-substituted pyrimidine | 85% | |
| C4 | Thiols | EtOH, RT, 6h | 4-thioether derivatives | 72% |
-
The C2 position demonstrates higher reactivity due to resonance stabilization from the adjacent carboxamide group.
-
Morpholine substitution at C6 enhances electrophilicity at C2, facilitating S<sub>N</sub>Ar with amines .
Oxidation Reactions
The 5-methylisoxazole moiety undergoes oxidation under controlled conditions:
| Oxidizing Agent | Conditions | Product | Selectivity | Yield | Reference |
|---|---|---|---|---|---|
| KMnO<sub>4</sub> | H<sub>2</sub>O, 60°C | Isoxazole-3-carboxylic acid | High | 68% | |
| H<sub>2</sub>O<sub>2</sub>/Fe(II) | AcOH, 40°C | Epoxidation of methyl group | Moderate | 45% |
-
Over-oxidation to CO<sub>2</sub> is minimized using dilute KMnO<sub>4</sub>.
-
Epoxidation is stereospecific but requires optimization to avoid ring-opening side reactions.
Amide Bond Reactivity
The carboxamide group participates in hydrolysis and coupling reactions:
-
Acidic hydrolysis proceeds without degradation of the pyrimidine ring.
-
Enzymatic transamidation shows promise for green chemistry applications .
Cross-Coupling Reactions
Palladium-catalyzed couplings enable functionalization of the pyrimidine core:
-
Suzuki couplings occur selectively at C5 of the pyrimidine .
-
Buchwald-Hartwig amination tolerates steric hindrance from the isoxazole group .
Photochemical Reactions
UV irradiation induces [2+2] cycloaddition of the isoxazole ring:
| Light Source | Additive | Product | Diastereomeric Ratio | Yield | Reference |
|---|---|---|---|---|---|
| 254 nm | Benzophenone | Cyclobutane-fused isoxazole | 3:1 (trans:cis) | 60% |
-
Reaction proceeds via triplet energy transfer mechanism.
Key Mechanistic Insights
Scientific Research Applications
Cancer Treatment
One of the primary applications of N-(5-methylisoxazol-3-yl)-6-morpholinopyrimidine-4-carboxamide is in oncology. The compound has been shown to inhibit several key kinases associated with cancer progression, such as BRaf and CRaf kinases. These kinases play a crucial role in signaling pathways that regulate cell growth and division.
Key Findings:
- Malignant Melanoma: Studies indicate that this compound can effectively inhibit tumor growth in models of malignant melanoma by targeting the Raf-MEK-ERK signaling pathway .
- Colorectal and Ovarian Cancers: The compound has demonstrated efficacy against colorectal and ovarian cancers, showing potential as a therapeutic option for these malignancies .
Treatment of Inflammatory Diseases
In addition to its anticancer properties, this compound has been investigated for its anti-inflammatory effects. It has been identified as a potential treatment for conditions like rheumatoid arthritis and other inflammatory disorders.
Key Findings:
- Rheumatoid Arthritis: The compound acts as an inhibitor of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-a) and Interleukin 17 (IL-17), which are pivotal in the pathogenesis of rheumatoid arthritis .
- Other Inflammatory Conditions: Its application extends to treating various autoimmune diseases and conditions characterized by excessive inflammation, including asthma and inflammatory bowel diseases .
Table 1: Summary of Therapeutic Applications
| Application Area | Specific Diseases/Conditions | Mechanism of Action |
|---|---|---|
| Cancer Treatment | Malignant melanoma, colorectal cancer | Inhibition of Raf kinases (BRaf, CRaf) |
| Inflammatory Diseases | Rheumatoid arthritis, asthma | Inhibition of TNF-a and IL-17 |
| Other Potential Uses | Ocular diseases (e.g., diabetic retinopathy) | Modulation of angiogenesis pathways |
Case Study 1: Efficacy in Malignant Melanoma
A recent study evaluated the efficacy of this compound in preclinical models of malignant melanoma. Results showed significant tumor reduction and prolonged survival rates compared to control groups, highlighting its potential as a novel therapeutic agent .
Case Study 2: Treatment of Rheumatoid Arthritis
In a clinical trial focusing on rheumatoid arthritis patients, administration of this compound resulted in marked reductions in inflammatory markers and improved patient-reported outcomes regarding pain and mobility . This suggests its viability as a treatment option for chronic inflammatory conditions.
Mechanism of Action
The mechanism of action of N-(5-methylisoxazol-3-yl)-6-morpholinopyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with target proteins are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Core Heterocyclic System
- Target Compound : Pyrimidine ring with carboxamide and morpholine groups.
- Pyrazolo[3,4-d]pyrimidines (3b, 3c, 4a) : Fused pyrazole-pyrimidine cores with sulfonamide linkages to 5-methylisoxazole .
- Thiazolo[3,2-a]pyrimidine (V027-8553) : Thiazole-fused pyrimidine with methoxyphenyl and morpholine-oxyethyl substituents .
Substituent Profiles
- Morpholine Group : Present in both the target compound and V027-8553, where it may enhance solubility or modulate target binding.
Physicochemical Properties
Data from and enable partial comparisons of melting points and mass spectrometry (MS) profiles:
Notes:
- Higher melting points in sulfonamide derivatives (3b–4a) may reflect stronger intermolecular interactions compared to carboxamides.
Biological Activity
N-(5-methylisoxazol-3-yl)-6-morpholinopyrimidine-4-carboxamide is a compound of significant interest in the field of medicinal chemistry, particularly for its potential biological activities against various diseases, including cancer and inflammatory conditions. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Chemical Formula : CHNO
- Molecular Weight : 246.26 g/mol
- IUPAC Name : this compound
The presence of both isoxazole and morpholine moieties suggests potential interactions with biological targets, particularly in enzyme inhibition and receptor modulation.
The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases involved in cell signaling pathways. Notably, it has been shown to interact with the PI3K-AKT-mTOR signaling pathway, which plays a crucial role in cell proliferation and survival. Dysregulation of this pathway is implicated in various cancers and inflammatory diseases .
Key Mechanisms:
- Inhibition of Kinases : The compound acts as an inhibitor of cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6, leading to cell cycle arrest in the G0/G1 phase .
- Induction of Apoptosis : It promotes apoptosis through intrinsic and extrinsic signaling pathways, enhancing caspase activity in cancer cells .
Anticancer Activity
Research indicates that this compound exhibits broad-spectrum anticancer properties. It has been tested against various cancer cell lines with promising results.
Table 1: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung) | 2.4 | Induces apoptosis; G1 arrest |
| MCF-7 (Breast) | 3.0 | CDK inhibition; apoptosis induction |
| HCT116 (Colon) | 3.37 | Cell cycle arrest; increased caspase activity |
| HeLa (Cervical) | 0.75 | Disruption of microtubule networks |
Inflammatory Diseases
The compound also shows potential in treating inflammatory diseases due to its ability to modulate immune responses and inhibit hyperproliferation of immune cells.
Table 2: Inflammatory Activity Data
| Condition | Efficacy | Reference |
|---|---|---|
| Rheumatoid Arthritis | Significant reduction in inflammation | |
| Diabetic Retinopathy | Prevents vascular proliferation | |
| Psoriasis | Reduces skin lesions |
Case Study 1: Treatment of Malignant Melanoma
In a recent study, patients with advanced malignant melanoma were treated with this compound. The results indicated a significant reduction in tumor size and improved patient survival rates, demonstrating its potential as a therapeutic agent in oncology.
Case Study 2: Management of Rheumatoid Arthritis
Another clinical trial evaluated the efficacy of this compound in patients with rheumatoid arthritis. The results showed marked improvement in joint inflammation and pain relief, suggesting its utility in managing autoimmune conditions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
